Product packaging for Ethyl (2-acetyl-5-chlorophenoxy)acetate(Cat. No.:CAS No. 30335-94-5)

Ethyl (2-acetyl-5-chlorophenoxy)acetate

Cat. No.: B3041491
CAS No.: 30335-94-5
M. Wt: 256.68 g/mol
InChI Key: GWIZUAZJPKWIPN-UHFFFAOYSA-N
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Description

Ethyl (2-acetyl-5-chlorophenoxy)acetate (CAS 30335-94-5) is a chlorinated aromatic ester of significant value as an advanced organic building block in medicinal and synthetic chemistry. The compound features a phenoxyacetate core substituted with an acetyl group at the ortho position and a chlorine atom at the meta position on the aromatic ring. This specific architecture, with its reactive acetyl and ester functional groups, makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the synthesis of biologically active heterocyclic compounds . The primary application of this compound leverages its acetyl group, which can undergo base-catalyzed enolization to form an enolate. This enolate serves as a key nucleophile in carbon-carbon bond-forming reactions, such as the Claisen-Schmidt condensation, for the synthesis of chalcones—precursors to flavonoids and other heterocycles . The phenoxyacetate moiety itself is a privileged scaffold in drug discovery, found in a number of marketed pharmaceuticals . The presence of the chlorine atom is strategically important; chlorine-containing compounds represent a vast and vital family in pharmaceuticals, with over 250 FDA-approved drugs on the market. Chlorine atoms are often incorporated to fine-tune a molecule's pharmacological properties, influencing its bioavailability, metabolic stability, and binding affinity . The synthetic route to this compound typically involves a Williamson ether synthesis, where 2-acetyl-5-chlorophenol is alkylated with ethyl chloroacetate in the presence of a base . This compound is offered for research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO4 B3041491 Ethyl (2-acetyl-5-chlorophenoxy)acetate CAS No. 30335-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-acetyl-5-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIZUAZJPKWIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate and Its Structural Analogues

Established Synthetic Routes and Precursors

The synthesis of Ethyl (2-acetyl-5-chlorophenoxy)acetate can be approached from different retrosynthetic perspectives. The most direct methods involve either forming the ether bond via alkylation of a pre-functionalized phenol (B47542) or building the functional groups onto a simpler phenoxyacetate (B1228835) scaffold.

The most common and direct approach for synthesizing phenoxyacetate esters is the Williamson ether synthesis, a classic O-alkylation method. gold-chemistry.orgyoutube.comkhanacademy.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com

The key precursor for this route is 2-acetyl-5-chlorophenol . This phenol is first treated with a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), to form the ether linkage and yield the final product. gold-chemistry.org

Reaction Scheme:

Step 1: Deprotonation of the phenol

(2-acetyl-5-chlorophenol) + Base → (2-acetyl-5-chlorophenoxide)

Step 2: SN2 Alkylation

(2-acetyl-5-chlorophenoxide) + Br-CH2-COOEt → this compound + Br-

Common bases used for the deprotonation step include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3) in a polar aprotic solvent like acetone (B3395972), N,N-dimethylformamide (DMF), or acetonitrile (B52724). chegg.comfrancis-press.com This method is highly versatile and remains one of the most popular ways to prepare both symmetrical and asymmetrical ethers. gold-chemistry.org

An alternative, though less direct, route involves the Fischer-Speier esterification. organic-chemistry.org This pathway would first require the synthesis of (2-acetyl-5-chlorophenoxy)acetic acid via the Williamson ether synthesis using chloroacetic acid instead of its ethyl ester. The resulting carboxylic acid is then heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH), to yield the desired ester. cerritos.edumasterorganicchemistry.comlibretexts.org The equilibrium of this reaction is typically driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgoperachem.com

An alternative strategy involves constructing the molecule by adding the functional groups to a simpler, pre-existing phenoxyacetate backbone. This approach relies on electrophilic aromatic substitution reactions.

One possible pathway begins with a commercially available precursor like ethyl (3-chlorophenoxy)acetate. A Friedel-Crafts acylation can then be performed to introduce the acetyl group onto the aromatic ring. organic-chemistry.org This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3). youtube.comyoutube.com The ether linkage is an ortho-, para-directing group. Therefore, the acylation of ethyl (3-chlorophenoxy)acetate would be expected to yield a mixture of isomers, including the desired 2-acetyl product and other isomers, which would necessitate a subsequent purification step.

Reaction Scheme:

Ethyl (3-chlorophenoxy)acetate + CH3COCl / AlCl3 → Mixture of acylated isomers including this compound

A more complex, multi-step route could start with ethyl phenoxyacetate. The first step would be a Friedel-Crafts acylation to produce a mixture of ethyl (2-acetylphenoxy)acetate and ethyl (4-acetylphenoxy)acetate. After separation of the desired ortho-isomer, a subsequent electrophilic chlorination step would be required. masterorganicchemistry.commasterorganicchemistry.com The acetyl group is a deactivating meta-director, while the ether group is an activating ortho-, para-director. In the case of ethyl (2-acetylphenoxy)acetate, both groups would direct an incoming electrophile (like Cl+) to the 3- and 5-positions, potentially leading to the formation of the target compound. This route's viability is dependent on controlling the regioselectivity of both the acylation and chlorination steps to avoid the formation of multiple unwanted byproducts. youtube.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient and modular synthetic strategy. researchgate.netacs.org While a specific MCR for the direct synthesis of this compound is not established, MCRs have been developed for the synthesis of structurally related α-arylated esters. nih.govrsc.org

For instance, recent advances in photochemistry have enabled the organophotocatalytic multicomponent synthesis of α-arylated esters from α-trifluoromethyl alkenes, alkyltrifluoroborates, and alcohols. rsc.org This type of reaction allows for the assembly of complex molecular backbones from simple starting materials in a single step. nih.gov Although this specific example may not be directly applicable, it illustrates the potential of MCRs to rapidly generate libraries of diverse phenoxyacetate analogues by varying the constituent components, offering a powerful tool for chemical discovery.

Optimization of Reaction Conditions and Yield Enhancement

For the most direct and plausible route, the Williamson ether synthesis, optimization of reaction conditions is crucial for maximizing yield and minimizing reaction time. numberanalytics.com Key parameters include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Base and Solvent: The choice of base and solvent is interdependent. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensures complete deprotonation of the phenol. francis-press.com However, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as acetone or acetonitrile are often preferred for their ease of handling and are effective, especially with more acidic phenols. chegg.com

Temperature: Increasing the reaction temperature generally increases the rate of the SN2 reaction. numberanalytics.com However, excessively high temperatures can lead to side reactions, such as elimination if the alkyl halide is secondary or tertiary, or decomposition of reactants. masterorganicchemistry.com For primary alkyl halides like ethyl bromoacetate, reactions are typically run at the reflux temperature of the chosen solvent. gold-chemistry.org

Phase-Transfer Catalysis (PTC): To improve the reaction efficiency, particularly when using an inorganic base in a two-phase system (solid-liquid or liquid-liquid), a phase-transfer catalyst can be employed. phasetransfercatalysis.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide. numberanalytics.com This technique often leads to faster reaction rates, higher yields, and milder reaction conditions. researcher.life

The following table illustrates hypothetical outcomes based on the optimization of the Williamson ether synthesis of a substituted phenoxyacetate.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K2CO3AcetoneNone56 (Reflux)2465
2K2CO3DMFNone801278
3Cs2CO3AcetonitrileNone82 (Reflux)885
4K2CO3TolueneTBAB80692
5NaHTHFNone66 (Reflux)490

Green Chemistry Principles in the Synthesis of Phenoxyacetate Esters

Applying green chemistry principles to the synthesis of phenoxyacetate esters aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: The Williamson ether synthesis (an addition followed by substitution) generally has a high atom economy, as most atoms from the key reactants (the phenol and the ethyl haloacetate) are incorporated into the final product. chegg.com Multi-step routes involving protection/deprotection or functional group interconversions tend to have lower atom economies.

Use of Safer Solvents and Conditions: Traditional solvents like DMF are effective but pose health risks. Green chemistry encourages their replacement with safer alternatives like ethanol, water (if using PTC), or even performing reactions under solvent-free conditions. farmaciajournal.comfarmaciajournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times, often from hours to minutes, and increase yields. oatext.com Solvent-free reactions are particularly amenable to microwave heating, further enhancing the green credentials of the synthesis. cem.comyoutube.com For example, the synthesis of phenoxyacetic acid derivatives has been successfully achieved using solvent-free, microwave-assisted methods. farmaciajournal.comfarmaciajournal.com

Catalysis: The use of phase-transfer catalysts is a prime example of Principle 9 (Catalysis). researcher.life Catalytic amounts of a PTC are sufficient to promote the reaction, avoiding the need for stoichiometric reagents that would end up as waste. Similarly, in Friedel-Crafts reactions, replacing stoichiometric AlCl3 (which is difficult to recover) with recyclable solid acid catalysts is a greener alternative. organic-chemistry.org

The table below compares a traditional synthetic approach with a greener alternative for the synthesis of a phenoxyacetate ester.

ParameterTraditional Method (Williamson Ether Synthesis)Greener Alternative
SolventDMF or AcetonitrileEthanol, Water (with PTC), or Solvent-Free farmaciajournal.com
Energy SourceConventional heating (oil bath) for 8-24 hoursMicrowave irradiation for 5-30 minutes oatext.com
BaseStoichiometric NaH (requires careful handling)Catalytic amount of a recyclable base or K2CO3 on a solid support
WasteHigh volume of organic solvent wasteMinimal or no solvent waste; potentially recyclable catalyst
EfficiencyModerate to good yieldsOften higher yields and significantly shorter reaction times oatext.com

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally benign.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The ester functional group is a primary site of reactivity in Ethyl (2-acetyl-5-chlorophenoxy)acetate, susceptible to both hydrolysis and transesterification through nucleophilic acyl substitution. libretexts.org These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, (2-acetyl-5-chlorophenoxy)acetic acid, and ethanol (B145695) is a reversible process. libretexts.org The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The excess water helps to drive the equilibrium toward the products. libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. masterorganicchemistry.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of the ester is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. youtube.com This process is commonly known as saponification. youtube.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl group and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. youtube.com

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step forms ethanol and the carboxylate anion, driving the reaction to completion. youtube.com To obtain the free carboxylic acid, a subsequent acidification step is required.

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org This reaction is also an equilibrium process and can be catalyzed by either an acid or a base. youtube.comwikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule (R'-OH) acting as the nucleophile instead of water. masterorganicchemistry.com Using the new alcohol as the solvent can shift the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion (R'O⁻). wikipedia.org This alkoxide then attacks the carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the original ethoxide group. masterorganicchemistry.com

Reaction TypeCatalystKey StepsProductsReversibility
Hydrolysis Acid (e.g., H₂SO₄)Protonation, Nucleophilic attack by H₂O, Proton transfer, EliminationCarboxylic acid, EthanolReversible libretexts.org
Hydrolysis Base (e.g., NaOH)Nucleophilic attack by OH⁻, Elimination, DeprotonationCarboxylate salt, EthanolIrreversible youtube.com
Transesterification Acid or BaseSimilar to hydrolysis, but with an alcohol as the nucleophileNew ester, EthanolReversible wikipedia.org

Investigation of Carbonyl Reactivity (Acetyl Group)

The acetyl group (-COCH₃) attached to the aromatic ring is a ketone, and its carbonyl carbon is electrophilic. This allows it to undergo nucleophilic addition reactions, a characteristic feature of ketones. studyraid.com However, its reactivity is influenced by its attachment to the electron-rich phenoxy ring.

The carbonyl carbon of the acetyl group is susceptible to attack by a variety of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Common reactions involving the acetyl group include:

Reduction: The acetyl group can be reduced to a secondary alcohol (1-(5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl)ethan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide can convert the acetyl group into an alkene.

The reactivity of the acetyl group is moderated by the electronic effects of the substituents on the aromatic ring. The phenoxy group is an electron-donating group through resonance, which can slightly reduce the electrophilicity of the acetyl carbonyl carbon compared to a simple acetophenone. studyraid.com Conversely, the chlorine atom is an electron-withdrawing group via induction.

Reagent TypeProduct TypeGeneral Transformation
Hydride Reducing Agents (e.g., NaBH₄)Secondary AlcoholC=O → CH-OH
Grignard Reagents (R-MgX)Tertiary AlcoholC=O → C(OH)-R
Hydrogen Cyanide (HCN)CyanohydrinC=O → C(OH)-CN
Phosphorus Ylide (Wittig Reagent)AlkeneC=O → C=CR₂

Aromatic Substitution Reactions of the Chlorophenoxy Moiety

The benzene (B151609) ring of this compound is substituted with three groups: a chloro group (-Cl), an ethoxycarbonylmethoxy group (-OCH₂COOC₂H₅), and an acetyl group (-COCH₃). The interplay of these substituents dictates the rate and regioselectivity of further substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. uci.edu The existing substituents determine where the new substituent will be positioned (ortho, meta, or para).

-OCH₂COOC₂H₅ (Ethoxycarbonylmethoxy group): This group is an ortho, para-director. The oxygen atom directly attached to the ring has lone pairs that can be donated into the ring via resonance, stabilizing the carbocation intermediate (arenium ion) when the attack occurs at the ortho and para positions. organicchemistrytutor.com This resonance effect makes the group activating. organicchemistrytutor.com

-Cl (Chloro group): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can participate in resonance to stabilize the ortho and para intermediates. organicchemistrytutor.comlibretexts.org

-COCH₃ (Acetyl group): This is a deactivating group and a meta-director. youtube.com The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, which avoids placing the positive charge of the intermediate adjacent to the partially positive carbonyl carbon. youtube.com

When multiple substituents are present, the directing effects can be either cooperative or conflicting. msu.edu In this compound, the powerful ortho, para-directing and activating nature of the ether-linked oxygen will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The acetyl group is at position 2, the chloro group at position 5, and the ether linkage at position 1. The most likely positions for electrophilic attack would be position 4 (para to the ether) and position 6 (ortho to the ether). Steric hindrance from the adjacent acetyl group might favor substitution at position 4.

Nucleophilic Aromatic Substitution (SɴAr):

Nucleophilic aromatic substitution involves the attack of a strong nucleophile on an electron-poor aromatic ring, resulting in the displacement of a leaving group. masterorganicchemistry.com For an SɴAr reaction to occur, the ring must typically have a good leaving group (like a halogen) and be activated by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

In this molecule, the chlorine atom can act as a leaving group. The acetyl group (-COCH₃) is a strong electron-withdrawing group and is positioned meta to the chlorine. This placement is not ideal for activating the ring towards SɴAr, which is most effective when withdrawing groups are ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. youtube.com Therefore, nucleophilic aromatic substitution at the chlorine position is expected to be slow and require harsh reaction conditions. youtube.comyoutube.com

Substituent GroupInductive/Resonance EffectActivating/DeactivatingDirecting Effect (for EAS)
-OCH₂COOC₂H₅-I, +RActivatingOrtho, Para organicchemistrytutor.com
-Cl-I, +RDeactivatingOrtho, Para libretexts.org
-COCH₃-I, -RDeactivatingMeta youtube.com

Redox Chemistry of Phenoxyacetate (B1228835) Structures

The term redox reaction refers to oxidation-reduction reactions, which involve the transfer of electrons between species. khanacademy.org Oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.org The phenoxyacetate structure contains several sites that could potentially be involved in redox chemistry.

Oxidation: Phenols and their derivatives can be susceptible to oxidation. rsc.org While the ether linkage in the phenoxyacetate moiety reduces the susceptibility of the aromatic ring to oxidation compared to a free phenol (B47542), strong oxidizing agents could potentially lead to ring-opening or degradation. The acetyl group's methyl hydrogens could be oxidized under specific conditions, although this is generally difficult. The primary site for oxidation under controlled conditions would likely involve the aromatic ring, especially if further activating groups were present. Some studies have shown that phenoxyacetic acid derivatives can modulate the redox potential in biological systems. nih.gov

Reduction: Reduction reactions are more common for this molecule, primarily at two sites:

Carbonyl Reduction: As mentioned in section 3.2, the ketone of the acetyl group is readily reduced to a secondary alcohol by hydride reagents. ucr.edu

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation (e.g., H₂ with a Rhodium or Ruthenium catalyst) at high pressure and temperature. This is a powerful reduction that transforms the aromatic system into an aliphatic one.

Dehalogenation: The carbon-chlorine bond can be cleaved via reduction. This can be achieved through catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) or with dissolving metal reductions.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. For Ethyl (2-acetyl-5-chlorophenoxy)acetate, a combination of one-dimensional (1H, 13C) and two-dimensional (COSY, NOESY) NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the ethyl group, the acetyl group, the methylene (B1212753) bridge, and the aromatic protons. The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-), arising from spin-spin coupling. The acetyl group's methyl protons would appear as a sharp singlet. The methylene protons of the acetate (B1210297) group (-O-CH₂-CO-) would also present as a singlet. The aromatic protons on the substituted benzene (B151609) ring would show a more complex splitting pattern due to their different chemical environments and coupling with each other.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the acetyl and ester groups would resonate at the downfield region of the spectrum. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the chloro and acetyl substituents. The carbons of the ethyl group and the methylene bridge would be found in the upfield region.

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons of the ethyl group (methyl and methylene) and between the aromatic protons, helping to confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another two-dimensional NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. A NOESY spectrum would be valuable in confirming the spatial arrangement of the substituents on the aromatic ring and the conformation of the flexible ethyl acetate side chain.

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃~1.3 (triplet)~14
Ethyl CH₂~4.2 (quartet)~61
Acetyl CH₃~2.6 (singlet)~29
Methylene O-CH₂~4.8 (singlet)~65
Aromatic CH6.9 - 7.8 (multiplets)115 - 155
Ester C=O-~168
Acetyl C=O-~196

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the analysis of complex mixtures and the identification of individual components. eurl-pesticides.euresearchgate.netnih.gov

The molecular weight of this compound is 256.67 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 256. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with a peak at m/z 258 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak.

Fragmentation Analysis provides insights into the structure of the molecule by breaking it down into smaller, charged fragments. The fragmentation pattern is often predictable and serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the cleavage of the ester and ether linkages. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.orgdocbrown.infomiamioh.edu

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Structure Description
256/258[C₁₂H₁₃ClO₄]⁺Molecular ion
211/213[C₉H₈ClO₃]⁺Loss of the ethoxy group (-OCH₂CH₃)
183/185[C₈H₆ClO₂]⁺Loss of the entire ethyl acetate side chain
141/143[C₇H₄ClO]⁺Further fragmentation of the aromatic ring
43[CH₃CO]⁺Acetyl cation, often a prominent peak

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that are characteristic of different types of chemical bonds and functional groups. nih.govdocbrown.info

The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. The presence of two carbonyl groups (from the ester and acetyl moieties) would be a prominent feature. The C-O stretching vibrations of the ether and ester groups, as well as the C-Cl bond, would also give rise to distinct absorption bands.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (ester)1735 - 1750
C=O (ketone)1680 - 1700
C-O (ester and ether)1000 - 1300
Aromatic C=C1450 - 1600
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C-Cl600 - 800

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

While a crystal structure for this compound itself may not be publicly available, the technique is highly applicable to this type of molecule. The presence of a heavy atom like chlorine can be advantageous in solving the phase problem in X-ray crystallography, a critical step in determining the crystal structure. numberanalytics.com The analysis of related phenoxyacetate (B1228835) derivatives by X-ray crystallography has provided valuable insights into their solid-state conformations and intermolecular interactions. Such studies would reveal how the molecules pack in the crystal lattice and identify any significant non-covalent interactions, such as hydrogen bonding or stacking of the aromatic rings. This information is crucial for understanding the physical properties of the compound in its solid state.

Theoretical and Computational Investigations of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

No published data is available.

Conformational Analysis and Energetic Landscapes

No published data is available.

Frontier Molecular Orbital Theory Applications

No published data is available.

Spectroscopic Property Prediction

No published data is available.

Molecular Dynamics Simulations for Conformational Space Exploration

No published data is available.

Reaction Pathway Modeling and Transition State Analysis

No published data is available.

Research Applications of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of Ethyl (2-acetyl-5-chlorophenoxy)acetate makes it an exemplary intermediate for multi-step organic synthesis. The phenoxyacetic acid portion of the molecule is a structural motif found in various pharmaceuticals and agrochemicals. nih.gov The presence of the ortho-acetyl group and the chlorine atom on the benzene (B151609) ring provides regiochemical control and additional points for chemical modification.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a range of reactions including aldol (B89426) condensations, reductions, and reactions with organometallic reagents. This dual reactivity is crucial for its role as a synthon, a molecular fragment used to build larger molecules. For instance, similar phenoxy acetate (B1210297) structures are used as building blocks for dual glucokinase and PPARγ activators, highlighting the importance of this class of compounds in medicinal chemistry. mdpi.com

The synthesis of complex benzofuran (B130515) derivatives often utilizes ortho-acetylated phenols as starting materials. nih.gov this compound fits this profile, serving as a prefabricated unit that contains a significant portion of the target molecule's final structure, thereby streamlining the synthetic pathway.

Construction of Diverse Heterocyclic Scaffolds

One of the most significant applications of ortho-acetylated phenoxy esters is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. This compound is a particularly suitable precursor for the construction of substituted benzofurans.

The general strategy involves an intramolecular cyclization reaction. Under basic conditions, the acidic proton of the methylene (B1212753) group in the acetate side chain can be removed to form an enolate. This enolate can then attack the electrophilic carbonyl carbon of the adjacent acetyl group, leading to a cyclization and subsequent dehydration to form the furan (B31954) ring fused to the benzene ring. This type of reaction, often a variation of the Perkin or related condensations, is a powerful tool for creating the benzofuran scaffold. The chlorine atom on the benzene ring is retained in the final product, providing a handle for further functionalization via cross-coupling reactions or other substitutions.

The versatility of this approach allows for the synthesis of a wide array of substituted benzofurans, which are known to possess diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following table illustrates heterocyclic systems derived from analogous ortho-carbonyl phenol (B47542) precursors.

Precursor TypeReaction TypeResulting Heterocyclic ScaffoldPotential Significance
ortho-Acetyl Phenoxy EsterIntramolecular Cyclization/CondensationSubstituted BenzofuranCore of many bioactive compounds
Salicylaldehyde (an ortho-formyl phenol)Condensation with Chloroacetone2-AcetylbenzofuranIntermediate for further derivatization nih.gov
ortho-Acetyl Phenol & IsothiocyanateMulti-component ReactionBenzofuranyl Thiazine DerivativesExploration of novel chemical space
2-Mercaptobenzothiazole & Ethyl Chloroacetate (B1199739)Nucleophilic SubstitutionThiazole-containing heterocyclesScaffolds for medicinal chemistry researchgate.net

Precursor in the Development of Chiral Compounds

While direct applications of this compound in asymmetric synthesis are not extensively documented, its structure contains a prochiral ketone within the acetyl group. This functional group presents a valuable opportunity for its use as a precursor in the development of chiral compounds. The introduction of chirality is a critical step in the synthesis of many modern pharmaceuticals, where often only one enantiomer is biologically active.

The most direct pathway to introduce a stereocenter into this molecule is through the asymmetric reduction of the ketone to a secondary alcohol. This transformation can be achieved using various modern synthetic methods:

Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., based on Ruthenium or Rhodium) with chiral ligands, the ketone can be reduced to the corresponding alcohol with high enantioselectivity.

Enzyme-Catalyzed Reduction: Ketoreductase enzymes offer a green and highly selective method for reducing ketones to chiral alcohols under mild conditions.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), can also effect this transformation.

The resulting chiral (1-hydroxyethyl)phenoxyacetate derivative would be a valuable chiral building block. The newly formed stereogenic center can direct the stereochemistry of subsequent reactions, and the two remaining functional groups (the alcohol and the ester/acid) allow for diverse derivatization, enabling the synthesis of complex, enantiomerically pure target molecules. Methodologies for the asymmetric synthesis of chiral alcohols from prochiral ketones are well-established in organic chemistry. researchgate.net

Polymer Synthesis Applications

This compound is not a conventional monomer for polymer synthesis in its native form. However, its chemical functionality provides significant potential for it to be converted into a specialized monomer for the production of functional polymers. The synthesis of biodegradable polymers, such as polyesters, from bio-based diols and dicarboxylic acids is a field of growing importance. nih.gov

To be used in polymer synthesis, a molecule typically needs at least two reactive functional groups that can participate in polymerization reactions. This compound can be modified to meet this requirement, creating a so-called "functional monomer." For example:

Hydrolysis to a Carboxylic Acid: The ethyl ester can be easily hydrolyzed to form (2-acetyl-5-chlorophenoxy)acetic acid. This introduces a carboxylic acid group, which is a key functional group for step-growth polymerization.

Modification of the Acetyl Group: The acetyl group can undergo various reactions to introduce a second polymerizable group. For instance, it could be reduced to a hydroxyl group, creating a hydroxy-acid monomer suitable for polyester (B1180765) synthesis.

The resulting bifunctional monomer could then be used in polycondensation reactions to create novel polyesters. The bulky, chlorine-containing side group would remain pendant to the polymer backbone, influencing the polymer's physical properties such as its glass transition temperature, solubility, and thermal stability. The direct polymerization of monomers containing such functional groups is a key strategy for creating advanced materials. nih.govcmu.edu This approach allows for the synthesis of polymers with tailored properties for specialized applications.

Derivatization Strategies for Analytical and Research Purposes of Ethyl 2 Acetyl 5 Chlorophenoxy Acetate

Approaches for Enhanced Analytical Detectability (e.g., GC, HPLC)

Derivatization is a common technique used to modify an analyte to improve its chromatographic behavior and detection. research-solution.comresearchgate.net For compounds in the chlorophenoxy acid class, derivatization is often required prior to gas chromatographic analysis to increase volatility and thermal stability. nih.gov While Ethyl (2-acetyl-5-chlorophenoxy)acetate is an ester, the following derivatization strategies are fundamental for the analysis of its parent carboxylic acid, (2-acetyl-5-chlorophenoxy)acetic acid, and the broader class of phenoxy acid herbicides.

Silylation is a widely used derivatization procedure that involves replacing an active hydrogen atom in a polar functional group with a non-polar trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. phenomenex.comgcms.cz This process reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility, making it more suitable for GC analysis. phenomenex.comgcms.cz The primary target for silylation in the context of this compound class is the carboxylic acid functional group of the parent acid. nih.gov

The resulting silylated derivatives are thermally stable and often exhibit excellent chromatographic properties on nonpolar silicone GC phases. gcms.cz The use of different silylating agents can yield derivatives with distinct characteristics. For instance, t-butyldimethylsilyl (TBDMS) derivatives are known to produce characteristic and dominant ions in mass spectrometry, which can be highly useful for structural confirmation. nih.gov

Table 1: Common Silylating Reagents and Their Characteristics

Reagent Abbreviation Key Features Target Groups
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Reagent and byproducts are highly volatile. gcms.cz Hydroxyls, Carboxylic Acids, Amines, Amides phenomenex.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA A widely used and powerful silylating agent. researchgate.net Hydroxyls, Carboxylic Acids, Amines nih.gov
N-trimethylsilylimidazole TMSI A common reagent for targeting hydroxyl groups and carboxylic acids. phenomenex.com Hydroxyls, Carboxylic Acids, Phenols, Thiols phenomenex.com
Trimethylchlorosilane TMCS Often used as a catalyst to enhance the reactivity of other silylating reagents, especially for hindered groups. research-solution.comphenomenex.com Catalyst
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA Forms stable TBDMS derivatives that are less susceptible to hydrolysis than TMS ethers. researchgate.net Hydroxyls, Carboxylic Acids researchgate.net

This table summarizes common reagents used for silylation derivatization in gas chromatography.

Acylation is another robust derivatization technique that serves as an alternative to silylation. It involves the introduction of an acyl group (such as an acetyl or pentafluorobenzoyl group) into a molecule, typically by replacing an active hydrogen in alcohols, phenols, and amines. greyhoundchrom.com Acylated derivatives are generally stable and often less susceptible to hydrolysis than their silylated counterparts. greyhoundchrom.com

A significant advantage of acylation is the ability to introduce fluorinated groups into the analyte molecule. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or pentafluorobenzoyl chloride (PFBCl) are used to create derivatives that are highly responsive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. researchgate.netjfda-online.com This enhances the detectability of the analyte at trace levels.

Table 2: Selected Acylation Reagents for GC Derivatization

Reagent Abbreviation Key Features Target Groups
Acetic Anhydride - Produces stable, volatile derivatives; an alternative to silylation. greyhoundchrom.com Alcohols, Phenols, Amines
Pentafluoropropionic Anhydride PFPA Forms derivatives highly suitable for ECD detection. researchgate.net Alcohols, Phenols, Amines
Trifluoroacetic Anhydride TFAA Reacts rapidly to form volatile derivatives. gcms.cz Alcohols, Phenols, Amines
Pentafluorobenzoyl Chloride PFBCl Highly reactive, forming sensitive ECD derivatives; suitable for sterically hindered groups. jfda-online.com Amines, Phenols

This table outlines key acylation reagents used to enhance analyte detection in gas chromatography.

For acidic compounds like chlorophenoxy acid herbicides, alkylation, and more specifically esterification, is a crucial derivatization step for GC analysis. americanlaboratory.com This process converts the polar, non-volatile carboxylic acid into a more volatile and less polar ester. americanlaboratory.com It is important to note that the subject compound, this compound, is already an esterified form of its parent acid. The methods described here apply to the conversion of the parent acid into its various ester derivatives to facilitate analysis.

Various reagents are available for esterification, each with its own advantages and disadvantages. Diazomethane is a highly effective methylating agent but is also toxic and explosive. americanlaboratory.comcambridge.org A safer and commonly used alternative is boron trifluoride-methanol (BF3-methanol), which efficiently prepares methyl esters. cambridge.orgusgs.gov Other methods include using alcohols in the presence of an acid catalyst like HCl or H2SO4, or employing on-line derivatization techniques in the GC injection port using reagents like tetraalkylammonium salts. americanlaboratory.comnih.gov

Table 3: Common Reagents for Esterification of Acid Herbicides

Reagent Derivative Formed Key Characteristics
Diazomethane Methyl Ester Highly efficient and quantitative but toxic, carcinogenic, and explosive. americanlaboratory.comcambridge.org
Boron Trifluoride-Methanol Methyl Ester A common and effective reagent, safer than diazomethane. usgs.gov
Methanol / HCl or H2SO4 Methyl Ester A simple and cost-effective method requiring catalytic acid. americanlaboratory.com
Dimethyl Sulfate Methyl Ester An effective methylating agent. americanlaboratory.com
Tetraalkylammonium Salts Various Alkyl Esters Used for rapid, on-line derivatization in the GC injection port. nih.gov

This table presents common reagents used for the esterification of the parent acids of compounds like this compound.

Chemical Modification for Reactivity Tuning

Beyond derivatization for analytical detection, the functional groups on this compound can be chemically modified to tune its reactivity and create new molecular analogues for research purposes. Such modifications are central to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure help to understand its chemical and biological properties. The key sites for modification on this compound are the ester, the aromatic acetyl group, and the chloro substituent.

Acetyl Group Transformation: The aromatic ketone (acetyl group) provides another site for reactivity tuning. It can be reduced to a secondary alcohol, which significantly increases the polarity and hydrogen-bonding capability of the molecule. Alternatively, it can undergo reactions typical of ketones, such as conversion to an oxime or hydrazone, introducing nitrogen atoms and altering its electronic profile.

Modification of the Chloro Substituent: While aryl chlorides are typically less reactive than other aryl halides, the chloro group can be replaced or modified using modern synthetic chemistry techniques. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to replace the chlorine atom with other functional groups, such as alkyl, aryl, or amino groups. Such modifications would fundamentally alter the steric and electronic nature of the aromatic ring.

These strategic modifications allow researchers to create a library of related compounds, enabling a deeper understanding of the chemical and physical properties inherent to the core structure of this compound.

Table of Compounds Mentioned

Compound Name
(2-acetyl-5-chlorophenoxy)acetic acid
2,4,5-Trichlorophenoxyacetic acid
2,4-Dichlorophenoxyacetic acid
Acetic Anhydride
Boron trifluoride
Diazomethane
Dimethyl sulfate
This compound
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
N-trimethylsilylimidazole
Pentafluorobenzoyl chloride
Pentafluoropropionic anhydride
Silvex
Tetraalkylammonium salts
Trifluoroacetic anhydride

Advanced Analytical Methodologies for Characterization of Phenoxyacetate Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenoxyacetate (B1228835) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of molecules based on their hydrophobicity. A simple, fast, and selective stability-indicating RP-HPLC method has been developed for compounds structurally related to phenoxyacetate derivatives. researchgate.netpensoft.net The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer), delivered in an isocratic or gradient elution mode. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netpensoft.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. researchgate.net For phenoxyacetate derivatives, this means quicker sample throughput and better separation from closely related impurities or degradation products. researchgate.net The principles of separation remain the same as in HPLC, but the enhanced performance makes UPLC a powerful tool for demanding analytical challenges. researchgate.net

Table 1: Representative HPLC/UPLC Parameters for Analysis of Aromatic Esters

Parameter HPLC UPLC
Stationary Phase C18 (5 µm particle size) C18 (sub-2 µm particle size)
Mobile Phase Acetonitrile (B52724):Phosphate Buffer Acetonitrile:Aqueous Triethylamine
Elution Mode Isocratic or Gradient Isocratic or Gradient
Flow Rate ~1.0 mL/min ~0.4-0.6 mL/min
Detection UV/VIS (e.g., 225 nm) Photodiode Array (PDA)

| Run Time | 10-20 min | < 3 min |

Gas Chromatography (GC) with Advanced Detection Systems (e.g., GC-MS/MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Ethyl (2-acetyl-5-chlorophenoxy)acetate, being an ester, possesses sufficient volatility for GC analysis. When coupled with advanced detection systems like Mass Spectrometry (MS), particularly tandem Mass Spectrometry (MS/MS), GC becomes an exceptionally selective and sensitive tool for identification and quantification. eurl-pesticides.eu

GC-MS analysis involves separating compounds in a capillary column and then detecting them with a mass spectrometer, which fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. researchgate.net For trace-level analysis of related phenolic compounds, derivatization techniques, such as in-situ acetylation with acetic anhydride (B1165640), can be employed to convert them into more volatile derivatives suitable for GC analysis. rsc.orgresearchgate.net The use of Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity by focusing the detector on specific fragment ions characteristic of the target analyte. rsc.orgresearchgate.net GC-MS/MS further improves selectivity by selecting a specific precursor ion and monitoring its characteristic product ions, effectively reducing matrix interference and improving detection limits. eurl-pesticides.eu

Table 2: Typical GC-MS Parameters for Phenoxyacetate Derivative Analysis

Parameter Typical Setting
Injection Mode Split/Splitless
Column Type Capillary (e.g., 5% Phenyl methyl siloxane) nist.gov
Carrier Gas Helium or Hydrogen
Temperature Program Ramped, e.g., 50°C to 280°C
Detector Mass Spectrometer (MS or MS/MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a different mechanism for separation compared to chromatographic methods. It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the medium. nih.gov This technique is characterized by its high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov

For phenoxyacetate derivatives and related compounds like phenoxy acid herbicides, Capillary Zone Electrophoresis (CZE) is a highly effective technique. capes.gov.br In CZE, a buffer-filled capillary is subjected to a high voltage, causing charged molecules to migrate at different velocities toward the cathode or anode. nih.gov The separation can be finely tuned by modifying the pH, concentration, and composition of the background electrolyte (buffer). The use of additives, such as cyclodextrins, in the buffer can also enable the separation of chiral compounds (enantiomers), which is a significant advantage of this technique. capes.gov.br

Table 3: Illustrative Capillary Zone Electrophoresis (CZE) Conditions

Parameter Typical Setting
Capillary Fused silica (B1680970) (e.g., 50 µm internal diameter)
Background Electrolyte Phosphate or Borate buffer
Applied Voltage 15-30 kV
Temperature 20-30 °C
Injection Method Hydrodynamic or Electrokinetic

| Detection | UV/VIS (e.g., Diode Array Detector) |

Emerging Analytical Techniques (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS) is a rapidly emerging analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govraquelcumeras.com It provides an additional dimension of separation that is orthogonal to both liquid chromatography and mass spectrometry. ub.edu When hyphenated with MS (IM-MS), the technique can separate ions by their mobility before they are analyzed by their mass-to-charge ratio. nih.gov This is particularly useful for separating isomers—compounds with the same mass but different structures—which may be indistinguishable by MS alone. nih.govnih.gov

Several types of IMS instruments are available, including Drift Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Field Asymmetric Waveform IMS (FAIMS). raquelcumeras.comub.edu DTIMS separates ions based on their drift time through a gas-filled tube under a uniform electric field. raquelcumeras.com TWIMS utilizes a series of stacked-ring electrodes with a traveling voltage wave to push ions through the mobility cell. ub.edu The incorporation of IMS into analytical workflows for characterizing phenoxyacetate derivatives can enhance the ability to discriminate between structurally similar compounds and improve the quality of mass spectral data. nih.gov The mobility-derived collision cross-section (CCS) value obtained from IMS serves as an additional, robust identification parameter alongside retention time and mass-to-charge ratio. nih.gov

Table 4: Comparison of Common Ion Mobility Spectrometry Techniques

Technique Principle of Separation Key Advantage
Drift Tube IMS (DTIMS) Ion drift time in a uniform electric field against a buffer gas. raquelcumeras.com Allows direct measurement of collision cross-section (CCS).
Traveling Wave IMS (TWIMS) A radio frequency voltage creates a traveling wave that propels ions through a gas-filled cell. ub.edu High resolution and compatibility with various mass spectrometers.
Field Asymmetric IMS (FAIMS) Ions are separated based on the difference in mobility between high and low electric fields. ub.edu Excellent for filtering chemical noise and separating isobaric ions.

| Trapped IMS (TIMS) | Ions are held stationary against a gas flow by an electric field, and separation is achieved by ramping the field. ub.edu | High resolution and sensitivity. |

Future Research Directions in Ethyl 2 Acetyl 5 Chlorophenoxy Acetate Chemistry

Exploration of Novel Synthetic Pathways

The traditional synthesis of phenoxyacetates often relies on the Williamson ether synthesis, a robust but sometimes limited method. Future research should focus on developing more efficient, selective, and sustainable pathways to Ethyl (2-acetyl-5-chlorophenoxy)acetate.

Modern Catalytic Approaches: Recent advancements in transition-metal catalysis offer promising alternatives to classical methods. bohrium.comresearchgate.net Research into copper- and nickel-catalyzed O-arylation reactions could provide milder and more versatile routes. bohrium.comresearchgate.net For instance, the coupling of 2-acetyl-5-chlorophenol with ethyl bromoacetate (B1195939) could be explored using various catalyst systems.

A key area of investigation would be the screening of different ligands and reaction conditions to optimize the yield and purity of the desired product, particularly given the presence of multiple functional groups that could potentially coordinate with the metal center. The development of a catalytic system that is tolerant to both the acetyl and ester functionalities would be a significant advancement.

Catalyst SystemPotential SubstratesAnticipated Advantages
CuI / L-proline2-acetyl-5-chlorophenol, ethyl bromoacetateMild reaction conditions, readily available catalyst
Ni(acac)₂ / bipyridine2-acetyl-5-chlorophenol, ethyl chloroacetate (B1199739)Use of less expensive starting materials (chloroacetate)
Pd(OAc)₂ / Buchwald-type ligand2-acetyl-5-chlorophenol, ethyl bromoacetateHigh functional group tolerance

Transition-Metal-Free Methodologies: Exploring transition-metal-free O-arylation pathways would represent a significant step towards more sustainable synthesis. nih.gov Reactions utilizing diaryliodonium salts or S-arylphenothiaziniums as arylating agents could be investigated for the synthesis of this compound. nih.govorganic-chemistry.org These methods often proceed under mild conditions and can offer different selectivity profiles compared to metal-catalyzed reactions.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reactivity and electronic properties of this compound is crucial for its future applications. Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into its behavior.

Computational Studies: DFT calculations can be employed to model the electronic structure of this compound. researchgate.netasianpubs.org Such studies could elucidate the influence of the electron-withdrawing acetyl and chloro groups on the reactivity of the aromatic ring and the ether linkage. This knowledge would be invaluable for predicting the regioselectivity of further chemical modifications. For example, understanding the charge distribution could predict the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational modeling of reaction pathways, such as the transition states for its synthesis or derivatization, can help in optimizing reaction conditions and understanding the underlying mechanisms. researchgate.netnih.gov

Computational MethodResearch FocusPotential Insights
DFT (B3LYP)Ground state electronic propertiesCharge distribution, HOMO-LUMO gap, reactivity indices
TD-DFTExcited state propertiesPrediction of photochemical behavior
Transition State TheoryReaction mechanismsActivation energies for synthetic and degradation pathways

Mechanistic Probes for Reactivity: Future experimental work should aim to validate the predictions from computational studies. This could involve kinetic studies of reactions involving this compound to determine reaction orders and activation parameters. Isotopic labeling studies could also be employed to trace the pathways of complex transformations. Investigating the reactivity of the acetyl group, for instance, in condensation reactions, would provide valuable data on the influence of the substituted phenoxyacetate (B1228835) moiety.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound from batch to continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netbohrium.com

Flow Synthesis of this compound: A future research direction would be the development of a continuous flow process for the Williamson ether synthesis of the title compound. This would involve pumping a solution of the deprotonated 2-acetyl-5-chlorophenol and a solution of ethyl bromoacetate through a heated reactor coil. The precise control over reaction temperature, pressure, and residence time in a flow reactor could lead to higher yields and purity by minimizing the formation of byproducts. researchgate.net

Automation and High-Throughput Experimentation: Automated synthesis platforms could be utilized for the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives. nih.govinnovationnewsnetwork.com By integrating robotic systems with flow reactors, a large number of experiments with varying parameters (temperature, concentration, catalyst loading) could be performed in a short period, accelerating the discovery of optimal synthetic protocols.

Flow Chemistry ParameterAdvantage in Synthesis
Precise temperature controlMinimization of side reactions
Enhanced mass transferIncreased reaction rates
Small reactor volumeImproved safety for exothermic reactions
Automated operationHigh reproducibility and throughput

Advanced Materials Science Applications

The unique combination of a rigid aromatic core, a polar acetyl group, a halogen atom, and a flexible ester-containing side chain suggests that this compound could serve as a valuable building block in materials science.

Polymer Chemistry: The presence of the reactive acetyl group and the aromatic ring opens up possibilities for incorporating this molecule into novel polymers. For instance, the acetyl group could be a site for polymerization or cross-linking. Copolymers of vinyl monomers with derivatives of this compound could be synthesized to create materials with tailored properties, such as high refractive index or specific thermal characteristics. Research into the copolymerization of acrylate (B77674) derivatives of the parent phenol (B47542) with other monomers could lead to new materials for coatings or optical applications. scilit.com

Liquid Crystals: The rod-like shape of molecules based on a substituted phenyl ring is a common feature in liquid crystalline materials. beilstein-journals.org Future research could explore the potential of derivatives of this compound to exhibit liquid crystalline behavior. By modifying the ethyl ester to a longer alkyl chain and potentially introducing other mesogenic groups, it may be possible to design new nematic or smectic liquid crystals. nih.govmdpi.com The presence of the chloro and acetyl substituents would be expected to significantly influence the mesophase behavior and dielectric properties of such materials.

Role in Supramolecular Chemistry

The functional groups within this compound provide multiple sites for non-covalent interactions, making it an intriguing candidate for the construction of supramolecular assemblies.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in other molecules. researchgate.netrsc.orgnih.govnih.gov This directional and tunable interaction could be exploited to control the self-assembly of this compound in the solid state, leading to the formation of predictable and well-defined crystal structures. Co-crystallization with suitable halogen bond acceptors could lead to new supramolecular materials with interesting properties.

C-H---O and C-H---π Interactions: The acetyl group and the ester functionality are excellent hydrogen bond acceptors, capable of participating in C-H---O interactions. rsc.org Additionally, the aromatic ring can act as a π-system for C-H---π interactions. researchgate.netscielo.org.mx The interplay of these weak interactions, along with potential π-π stacking of the phenyl rings, could direct the formation of complex and hierarchical supramolecular architectures. nih.gov A detailed crystallographic study of this compound and its derivatives would be the first step in understanding and ultimately designing these assemblies.

Non-covalent InteractionPotential Role in Supramolecular Assembly
Halogen Bonding (C-Cl---O/N)Directional control of crystal packing
C-H---O Hydrogen BondingFormation of tapes, sheets, or 3D networks
π-π StackingStabilization of layered structures
C-H---π InteractionsFine-tuning of molecular arrangement

Q & A

Q. What is the optimal synthetic route for Ethyl (2-acetyl-5-chlorophenoxy)acetate?

  • Methodological Answer : The synthesis involves nucleophilic substitution and esterification. A typical procedure (adapted from analogous chloro-phenoxy esters) includes refluxing 5-chloro-2-acetylphenol with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, distilled to remove acetone, and extracted with ether. The organic layer is washed with 10% NaOH to remove unreacted phenol, followed by water to neutralize residual base. Yield and purity are verified via elemental analysis (within 0.5% of theoretical values) and mass spectrometry .

Table 1 : Key Reaction Parameters

ParameterValue/Condition
SolventDry acetone
BaseK₂CO₃ (anhydrous)
Molar Ratio (Phenol:Chloroacetate)1:1.07
Reaction Time8 hours (reflux)
Monitoring MethodTLC (hexane:ethyl acetate 3:1)

Q. How can this compound be purified for analytical use?

  • Methodological Answer : Post-synthesis purification includes liquid-liquid extraction (ether/water) to remove inorganic salts and unreacted starting materials. For trace impurities, column chromatography using silica gel and a gradient eluent (e.g., hexane to ethyl acetate) is recommended. Microextraction techniques with ethyl acetate (as demonstrated in pesticide residue analysis) can isolate the compound from complex matrices. Final purity is validated via GC-MS or HPLC with UV detection .

Q. What spectroscopic techniques confirm the compound’s structure?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the acetyl (-COCH₃) and phenoxy groups (aromatic protons at δ 6.8–7.5 ppm).
  • IR : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and acetyl ketone (C=O, ~1700 cm⁻¹).
  • GC-MS : Molecular ion peak (M⁺) at m/z corresponding to C₁₂H₁₃ClO₄ (exact mass calculated via high-resolution MS). Elemental analysis confirms C, H, and Cl content within 0.5% deviation .

Advanced Research Questions

Q. How does the 5-chloro substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing chloro group at the 5-position increases the electrophilicity of the adjacent acetyl group, enhancing reactivity in nucleophilic acyl substitution. Comparative studies with non-chlorinated analogs (e.g., ethyl 2-acetylphenoxyacetate) show slower hydrolysis rates for the chloro derivative due to reduced electron density at the ester carbonyl. Computational methods (DFT calculations) can model charge distribution and predict sites for electrophilic attack .

Q. What challenges arise in optimizing reaction conditions for scale-up?

  • Methodological Answer : Key challenges include:
  • Solvent Selection : Dry acetone is hygroscopic, requiring strict anhydrous conditions. Alternatives like DMF may improve solubility but complicate purification.
  • Byproduct Formation : Competing O-alkylation vs. C-alkylation can occur; kinetic control via temperature modulation (e.g., lower temps for C-alkylation) is critical.
  • Catalyst Efficiency : K₂CO₃ may generate insoluble salts; switching to phase-transfer catalysts (e.g., TBAB) improves reaction homogeneity .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodological Answer : SAR studies involve systematic substitutions:
  • Replace the chloro group with other halogens (e.g., F, Br) to alter lipophilicity and binding affinity.
  • Modify the acetyl group to a trifluoroacetyl group to enhance metabolic stability.
  • Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies. For example, analogs with bulkier substituents may exhibit steric hindrance in target binding pockets .

Analytical and Mechanistic Considerations

Q. What solvent systems are optimal for TLC analysis of this compound?

  • Methodological Answer : A polar mobile phase (e.g., ethyl acetate:hexane, 1:3) resolves the compound effectively on silica plates. The chloro and acetyl groups increase polarity, resulting in an Rf value of ~0.4–0.5. For HPLC, a C18 column with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid achieves baseline separation .

Q. How does the compound behave under acidic or basic hydrolysis?

  • Methodological Answer :
  • Acidic Hydrolysis : The ester group hydrolyzes to 2-acetyl-5-chlorophenoxyacetic acid and ethanol. Reaction kinetics are monitored via pH-stat titration.
  • Basic Hydrolysis : Saponification yields the sodium salt of the acid. Pseudo-first-order rate constants (k) are determined under varying NaOH concentrations (0.1–1.0 M) at 25°C. Activation energy (Ea) is calculated using the Arrhenius equation .

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Reactant of Route 1
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Ethyl (2-acetyl-5-chlorophenoxy)acetate
Reactant of Route 2
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Ethyl (2-acetyl-5-chlorophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.